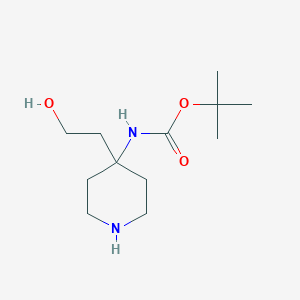![molecular formula C5H10Cl2N2O2 B13475246 [2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride](/img/structure/B13475246.png)
[2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes an oxazole ring, an aminomethyl group, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an aminomethyl precursor with a suitable oxazole-forming reagent. The reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
[2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include substituted oxazoles, reduced derivatives, and various functionalized compounds that retain the core oxazole structure .
Scientific Research Applications
Chemistry
In chemistry, [2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology
Biologically, this compound is studied for its potential interactions with biomolecules. It can be used in the design of bioactive molecules and as a probe in biochemical assays .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for drug development, particularly in designing compounds with specific biological activities .
Industry
Industrially, this compound is used in the production of various materials and chemicals. Its unique structure allows for the creation of specialized polymers and other industrially relevant compounds .
Mechanism of Action
The mechanism of action of [2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the oxazole ring can participate in π-π interactions. These interactions facilitate the compound’s binding to its targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- [2-(Aminomethyl)pyridin-3-yl]methanol dihydrochloride
- [2-(Aminomethyl)benzimidazole dihydrochloride]
- [2-(Aminomethyl)thiazol-4-yl]methanol dihydrochloride .
Uniqueness
What sets [2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride apart is its unique oxazole ring structure, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications where specific interactions with biological or chemical targets are required .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Continued research into its properties and applications will likely uncover even more uses for this intriguing compound.
Properties
Molecular Formula |
C5H10Cl2N2O2 |
|---|---|
Molecular Weight |
201.05 g/mol |
IUPAC Name |
[2-(aminomethyl)-1,3-oxazol-5-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C5H8N2O2.2ClH/c6-1-5-7-2-4(3-8)9-5;;/h2,8H,1,3,6H2;2*1H |
InChI Key |
LBJFDKABTFBCFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=N1)CN)CO.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


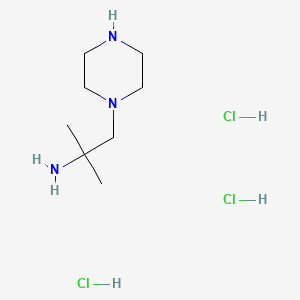
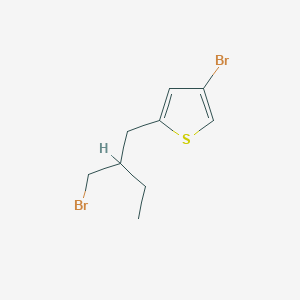
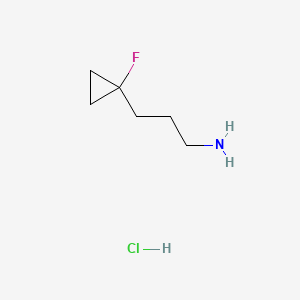

![4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13475195.png)
![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one](/img/structure/B13475203.png)
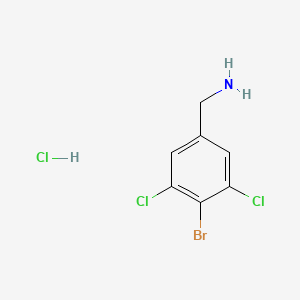
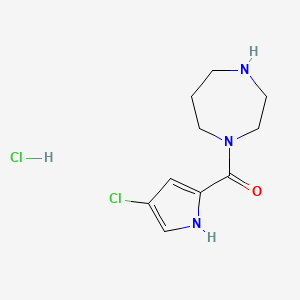
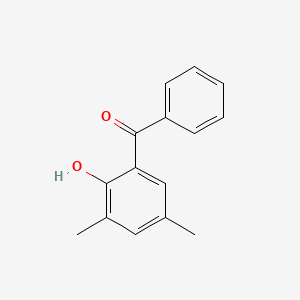
![1-[(Tert-butoxy)carbonyl]-4-methyl-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B13475223.png)
![2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride](/img/structure/B13475227.png)
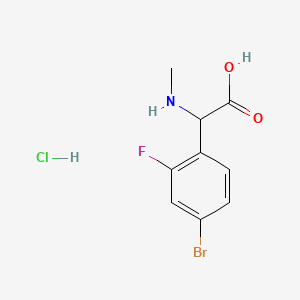
![3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13475238.png)
